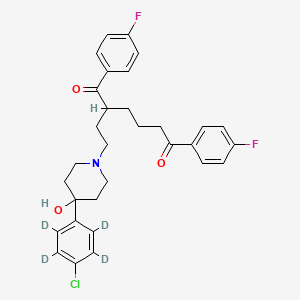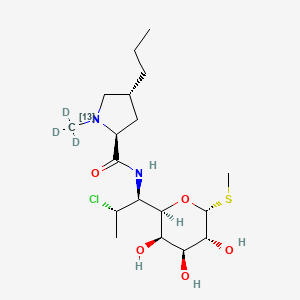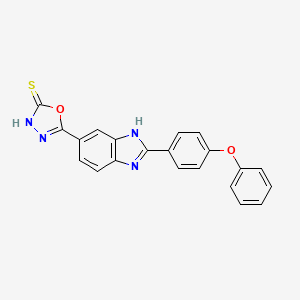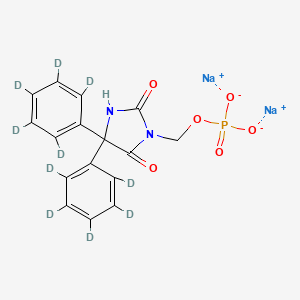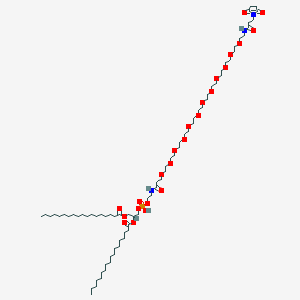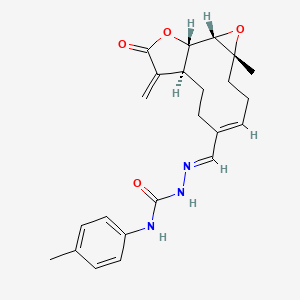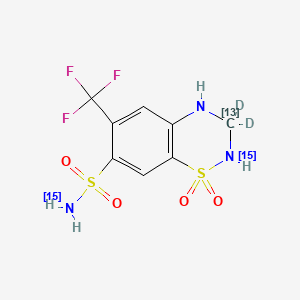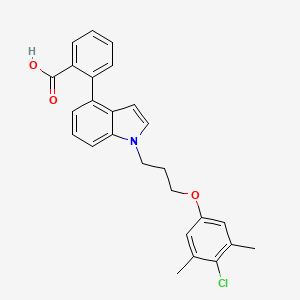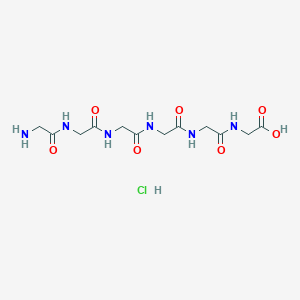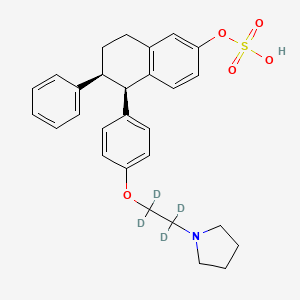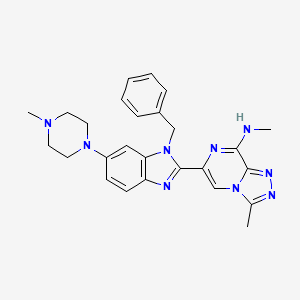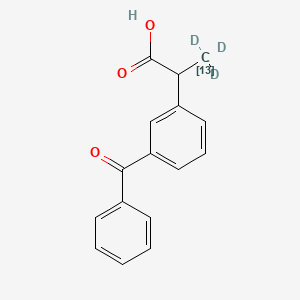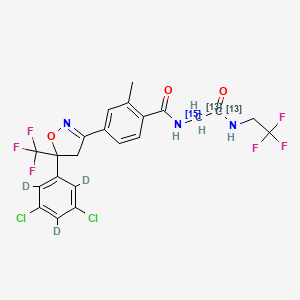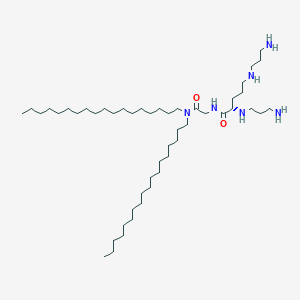
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amines and amides, which contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate amino acids and fatty amines, followed by a series of protection, activation, and coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary amines.
科学的研究の応用
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cell signaling and molecular recognition.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-4-[(3-aminopropyl)amino]-butanoic Acid: Shares similar amine functional groups but differs in overall structure and properties.
3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but is primarily used for surface modification and catalysis.
Uniqueness
(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide is unique due to its combination of long-chain fatty amine and multiple amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C49H102N6O2 |
|---|---|
分子量 |
807.4 g/mol |
IUPAC名 |
(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48(56)46-54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,57)/t47-/m0/s1 |
InChIキー |
LAGUSEHJTGJJRJ-MFERNQICSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)[C@H](CCCNCCCN)NCCCN |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)C(CCCNCCCN)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


